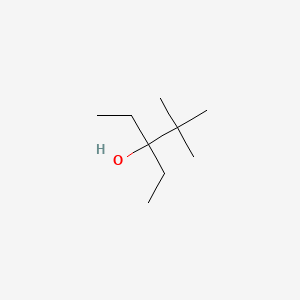

3-Ethyl-2,2-dimethyl-3-pentanol

Overview

Description

3-Ethyl-2,2-dimethyl-3-pentanol is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 . It is a tertiary alcohol, which means it has three alkyl groups attached to the carbon atom holding the hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 bonds. There are 9 non-H bonds, 3 rotatable bonds, 1 hydroxyl group, and 1 tertiary alcohol . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.852 g/mL at 25°C . It has a boiling point of 174°C and a melting point of -19°C . The refractive index is 1.442 .Scientific Research Applications

1. Infrared Spectroscopy and Dimerization Constants

A series of studies have utilized infrared (IR) spectroscopy to analyze the dimerization of 2,2-dimethyl-3-ethyl-3-pentanol in various solvents like carbon tetrachloride, tetrachloroethylene, and n-octane. These studies have focused on deriving linear equations to analyze IR data, determining molar absorptivities of monomer and dimer bands, and calculating dimerization constants. The studies highlight the importance of steric hindrance in restricting the self-association of the molecule beyond dimerization due to bulky side chains near the OH group. This characteristic makes 2,2-dimethyl-3-ethyl-3-pentanol a suitable compound for exploring monomer-dimer self-association dynamics (Chen et al., 2004), (Kao et al., 2005), (Chen et al., 2013).

2. Quantum Cluster Equilibrium Theory

Quantum Cluster Equilibrium (QCE) theory has been applied to 2,2-dimethyl-3-ethyl-3-pentanol (DMEP) to investigate the cluster equilibria and phase composition of the liquid based on quantum statistical thermodynamics. The studies demonstrate that the liquid phase of DMEP is predominantly composed of monomers and dimers, highlighting the steric hindrance that prevents further self-association. This finding is critical for understanding the molecular interactions and thermodynamic behavior of DMEP in various applications (Huelsekopf & Ludwig, 2002), (Huelsekopf & Ludwig, 2000).

Role in Molecular Structure and Hydrogen Bonding

1. Hydrogen Bonding Dynamics

Research on the hydrogen bonding dynamics of DMEP at low temperatures has provided insights into the relaxation dynamics of the OH stretching vibration and the strengthening of hydrogen bonds at lower temperatures. This research is critical for understanding the behavior of hydrogen bonds in sterically hindered alcohols and their implications in various chemical processes (Simeonidis et al., 2003).

2. Infrared Spectroscopy of Branched Isomers

Infrared spectroscopy studies have been conducted on symmetric branched isomers of heptanol, including 3-ethyl-3-pentanol, to analyze the effect of branching and steric hindrance on the aggregation and hydrogen bonding networks. These studies are crucial for understanding the vibrational structures and molecular interactions in branched alcohols, offering valuable insights into their physicochemical properties (Serra et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

3-Ethyl-2,2-dimethyl-3-pentanol is a complex organic compound with the molecular formula (CH3)3CC(C2H5)2OH As an alcohol, it may interact with various biological targets, including enzymes and cell membranes .

Mode of Action

Alcohols generally interact with biological targets through hydrogen bonding . They can form hydrogen bonds with amino acid residues in enzymes or with lipid molecules in cell membranes, potentially altering their function .

Biochemical Pathways

Alcohols can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

As an alcohol, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The interaction of alcohols with biological targets can lead to a variety of effects, ranging from changes in enzyme activity to alterations in cell membrane fluidity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets .

Properties

IUPAC Name |

3-ethyl-2,2-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-9(10,7-2)8(3,4)5/h10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWIFHZJKFFDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391698 | |

| Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-96-2 | |

| Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)